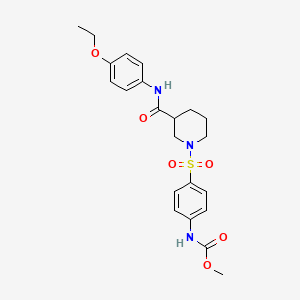
Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, a compound with the molecular formula C21H25N3O6S and a molecular weight of 447.51 g/mol, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be detailed as follows:
| Property | Details |
|---|---|
| IUPAC Name | Methyl N-[4-[3-[(4-ethoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
| Molecular Formula | C21H25N3O6S |
| Molecular Weight | 447.51 g/mol |
| Purity | Typically 95% |
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to interact with various enzymes, potentially inhibiting their activity, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : This compound may act as a modulator for specific receptors involved in pain and inflammation pathways, similar to other piperidine derivatives.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated significant cytotoxicity. For instance, the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin against A431 and Jurkat cell lines, indicating potent anticancer effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The Minimum Inhibitory Concentration (MIC) values were reported to range from 46.9 µg/mL to 93.7 µg/mL against multi-drug resistant bacterial strains, showcasing its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in Jurkat cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in treating chronic infections.
科学研究应用
Medicinal Chemistry
Methyl (4-((3-((4-ethoxyphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has been investigated for its potential as a pharmacological agent. Its design suggests applications in treating various conditions:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation.
- Antimicrobial Properties: Research has shown that the incorporation of sulfonamide groups can significantly enhance antimicrobial activity against various pathogens.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to diseases such as cancer and infections. Its mechanism likely involves the modulation of enzyme activities, which could be beneficial for therapeutic applications .
Neuropharmacology
Given the presence of the piperidine moiety, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar structures have been shown to exhibit effects on neurotransmitter receptors, suggesting possible applications in treating neurological disorders.
Anticancer Mechanism
A study focused on the anticancer properties of methyl carbamates highlighted that compounds similar to this compound can induce cell death in cancer lines through apoptosis. Increased levels of caspases were observed in treated samples, indicating effective activation of apoptotic pathways.
Antimicrobial Evaluation
Research evaluating the antimicrobial efficacy of piperidine derivatives demonstrated that those containing sulfonamide groups exhibited significantly enhanced activity compared to their non-sulfonamide counterparts. This suggests that this compound could be developed as a novel antimicrobial agent .
Safety Profile Assessment
Toxicity studies conducted on similar compounds indicated a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg. This safety margin supports further development for therapeutic use.
属性
IUPAC Name |
methyl N-[4-[3-[(4-ethoxyphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-3-31-19-10-6-17(7-11-19)23-21(26)16-5-4-14-25(15-16)32(28,29)20-12-8-18(9-13-20)24-22(27)30-2/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGJGFBDJGVUBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













